molecular formula C17H20N2O B2754841 N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide CAS No. 1952043-01-4

N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide

Cat. No.: B2754841
CAS No.: 1952043-01-4
M. Wt: 268.36
InChI Key: SHROBAWWLVDXMU-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanocyclohexyl group attached to an indene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with 2,3-dihydro-1H-indene-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carboxamide group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(1-Cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide can be compared with other cyanoacetamide derivatives and indene-based compounds. Similar compounds include:

    N-(1-Cyanocyclohexyl)acetamide: Shares the cyano and cyclohexyl groups but lacks the indene structure.

    2,3-Dihydro-1H-indene-4-carboxamide: Contains the indene carboxamide structure but without the cyano and cyclohexyl groups.

    N-(4-Cyanotetrahydro-2H-pyran-4-yl) derivatives: These compounds have a similar cyano group but differ in the cyclic structure attached to the carboxamide.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2,3-dihydro-1H-indene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-12-17(10-2-1-3-11-17)19-16(20)15-9-5-7-13-6-4-8-14(13)15/h5,7,9H,1-4,6,8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHROBAWWLVDXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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